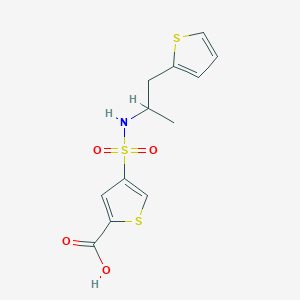![molecular formula C15H21ClN2O2 B7576901 Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)
Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-, commonly known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP is widely used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
CPP acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor, leading to a decrease in the downstream signaling pathways. The exact mechanism of action of CPP is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and physiological effects:
CPP has several biochemical and physiological effects, including the modulation of dopamine signaling pathways, the regulation of gene expression, and the modulation of intracellular calcium levels. CPP has been shown to have a neuroprotective effect in various animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, its ease of synthesis, and its relatively low cost. However, CPP has some limitations, including its poor solubility in aqueous solutions, its potential for non-specific binding to other receptors, and its potential for toxicity at high concentrations.
Orientations Futures
CPP has several potential future directions for scientific research. One potential direction is the development of new drugs based on CPP for the treatment of various diseases, including addiction, schizophrenia, and Parkinson's disease. Another potential direction is the study of the role of CPP in the regulation of other physiological processes, including metabolism and inflammation. Additionally, the development of new synthesis methods for CPP and its derivatives could lead to the discovery of new compounds with improved properties for scientific research.
Conclusion:
In conclusion, CPP is a chemical compound that has several applications in scientific research. CPP is a potent and selective antagonist of the dopamine D3 receptor, and it has several biochemical and physiological effects. CPP has several advantages for lab experiments, but it also has some limitations. CPP has several potential future directions for scientific research, including the development of new drugs, the study of other physiological processes, and the development of new synthesis methods.
Méthodes De Synthèse
CPP can be synthesized through a simple one-pot reaction of 3-chlorophenylpiperazine with pentanoic acid. The reaction is carried out in the presence of a catalyst and an appropriate solvent. The yield of CPP obtained through this method is high, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
CPP is widely used in scientific research for its various applications. CPP is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of several physiological processes, including reward, motivation, and movement. CPP has been extensively used in the study of the dopamine D3 receptor and its role in various diseases, including addiction, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-13-4-3-5-14(12-13)18-10-8-17(9-11-18)7-2-1-6-15(19)20/h3-5,12H,1-2,6-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVLTFYXJLPDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC(=O)O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)

![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)


![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)



![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)